N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide

Catalog No.
S3778598
CAS No.
M.F
C16H18N2O3S
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclob...

Product Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C16H18N2O3S/c1-20-11-6-7-14(21-2)12(8-11)13-9-22-16(17-13)18-15(19)10-4-3-5-10/h6-10H,3-5H2,1-2H3,(H,17,18,19)

InChI Key

GTECNUQVXVNMCR-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3CCC3

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3CCC3

The exact mass of the compound N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is 318.10381361 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is a chemical compound characterized by its unique structural features, which include a cyclobutanecarboxamide moiety and a thiazole ring substituted with a dimethoxyphenyl group. The molecular formula for this compound is C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S, and it has a molecular weight of approximately 302.38 g/mol. The thiazole component is known for its biological activity, particularly in medicinal chemistry, where it serves as a scaffold for various therapeutic agents.

Typical of amides and thiazoles. Potential reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Substitution Reactions: The thiazole ring can undergo electrophilic substitution due to the presence of electron-donating groups on the aromatic system.
  • Reduction: The compound may be reduced to yield amines or alcohols depending on the conditions used.

Compounds containing thiazole rings have been extensively studied for their biological properties. Specifically, N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has shown potential in various pharmacological activities:

  • Antimicrobial Activity: Thiazole derivatives are known to exhibit antibacterial and antifungal properties.
  • Anticancer Activity: Some studies suggest that thiazole-containing compounds can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: This compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide typically involves several key steps:

  • Formation of Thiazole Ring: This can be achieved through condensation reactions involving appropriate thioketones and α-halo ketones.
  • Cyclobutanecarboxamide Formation: The cyclobutane moiety can be synthesized via cyclization reactions followed by acylation to form the carboxamide.
  • Final Coupling Reaction: The final product is obtained by coupling the thiazole with the cyclobutanecarboxamide using standard coupling reagents such as EDC or DCC.

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound in drug discovery for infections and cancer treatment.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing agrochemicals to protect crops from pathogens.

Interaction studies involving N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide are crucial for understanding its mechanism of action and potential side effects. These studies typically focus on:

  • Protein Binding Studies: Assessing how well the compound binds to plasma proteins can provide insights into its bioavailability.
  • Receptor

Several compounds share structural similarities with N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)nicotinamideContains nicotinamide instead of cyclobutaneAntimicrobial
N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amideSubstituted thiazole with chlorineAnticancer
4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amideSimilar thiazole structure with methyl substitutionsAntibacterial

Uniqueness

The uniqueness of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide lies in its specific combination of a cyclobutane structure with a thiazole ring and dimethoxy substitution. This structural arrangement may enhance its biological activity compared to similar compounds lacking such features. The cyclobutane moiety may also contribute to unique pharmacokinetic properties that could be advantageous in drug development.

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

318.10381361 g/mol

Monoisotopic Mass

318.10381361 g/mol

Heavy Atom Count

22

Dates

Last modified: 04-15-2024

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